Cas no 2228202-76-2 ((1-benzylpyrrolidin-2-yl)methanethiol)

(1-Benzylpyrrolidin-2-yl)methanethiol is a sulfur-containing heterocyclic compound featuring a pyrrolidine core substituted with a benzyl group at the nitrogen position and a thiol-functionalized methyl group at the 2-position. This structure imparts unique reactivity, making it valuable as a versatile intermediate in organic synthesis, particularly for the preparation of pharmacologically active molecules or ligand systems in coordination chemistry. The thiol group enables facile conjugation or metal-binding applications, while the benzyl moiety offers potential for further functionalization. Its balanced lipophilicity and steric profile may enhance bioavailability in drug design. The compound’s stability under standard handling conditions ensures practical utility in research and industrial applications.
(1-benzylpyrrolidin-2-yl)methanethiol structure
2228202-76-2 structure
Product Name:(1-benzylpyrrolidin-2-yl)methanethiol
CAS No:2228202-76-2
MF:C12H17NS
MW:207.33508181572
CID:5891476
PubChem ID:20622951
Update Time:2025-05-20

(1-benzylpyrrolidin-2-yl)methanethiol Chemical and Physical Properties

Names and Identifiers

    • (1-benzylpyrrolidin-2-yl)methanethiol
    • EN300-1865212
    • 2228202-76-2
    • Inchi: 1S/C12H17NS/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2
    • InChI Key: GWUYAPOVSPAVGQ-UHFFFAOYSA-N
    • SMILES: SCC1CCCN1CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 207.10817072g/mol
  • Monoisotopic Mass: 207.10817072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 4.2Ų

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Additional information on (1-benzylpyrrolidin-2-yl)methanethiol

Comprehensive Guide to (1-benzylpyrrolidin-2-yl)methanethiol (CAS No. 2228202-76-2): Properties, Applications, and Market Insights

(1-benzylpyrrolidin-2-yl)methanethiol (CAS No. 2228202-76-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This sulfur-containing derivative of pyrrolidine is characterized by its unique thiol functional group and benzyl substitution, making it a valuable intermediate in synthetic chemistry. The compound's molecular structure combines the flexibility of a pyrrolidine ring with the reactivity of a thiol group, offering diverse possibilities for chemical transformations.

In recent years, the demand for pyrrolidine derivatives like (1-benzylpyrrolidin-2-yl)methanethiol has surged due to their applications in drug discovery and material science. Researchers are particularly interested in its potential as a building block for bioactive molecules, given the prevalence of pyrrolidine scaffolds in FDA-approved drugs. The compound's CAS No. 2228202-76-2 serves as a crucial identifier for procurement and regulatory compliance across global markets.

The synthesis of (1-benzylpyrrolidin-2-yl)methanethiol typically involves multi-step organic reactions, with careful control of stereochemistry being essential for certain applications. Its thiol group provides excellent nucleophilic properties, enabling conjugation reactions with various electrophiles—a feature widely exploited in medicinal chemistry for creating drug candidates with improved pharmacokinetic profiles. Current market trends show growing interest in such sulfur-containing heterocycles as researchers explore novel treatments for neurological disorders and infectious diseases.

From a physicochemical perspective, (1-benzylpyrrolidin-2-yl)methanethiol exhibits properties typical of organosulfur compounds, including moderate polarity and the ability to form hydrogen bonds. These characteristics influence its solubility profile and reactivity patterns, making it particularly useful in peptide modification and bioconjugation chemistry. Analytical techniques like NMR spectroscopy and mass spectrometry are routinely employed to characterize this compound and ensure purity standards for research applications.

The pharmaceutical industry's focus on targeted drug delivery systems has created new opportunities for (1-benzylpyrrolidin-2-yl)methanethiol derivatives. Its molecular framework can be functionalized to create prodrugs or drug-linker conjugates for antibody-drug complexes. Furthermore, the compound's structural features align with current trends in fragment-based drug design, where small molecular fragments are used to build potent inhibitors through strategic modifications.

Environmental and safety considerations for handling (1-benzylpyrrolidin-2-yl)methanethiol follow standard laboratory protocols for thiol-containing compounds. While not classified as hazardous under normal conditions, proper ventilation and protective equipment are recommended due to the characteristic odor common to many thiol derivatives. Storage typically requires inert atmospheres or reducing environments to prevent oxidation of the thiol functionality.

Emerging applications of CAS No. 2228202-76-2 include its use in material science, particularly in the development of functionalized polymers and surface modification agents. The compound's ability to form stable bonds with metals and other substrates makes it valuable for creating specialized coatings and nanomaterials. Research publications from 2023 highlight innovative uses in biomedical device coatings and conductive material fabrication.

For researchers sourcing (1-benzylpyrrolidin-2-yl)methanethiol, quality parameters such as purity (typically ≥95% by HPLC), stereochemical purity (if applicable), and moisture content are critical specifications. The global supply chain for this compound has expanded significantly, with specialized chemical manufacturers offering custom synthesis services and bulk quantities for industrial-scale applications. Current pricing trends reflect the compound's niche status and the complexity of its synthesis.

Future prospects for 2228202-76-2 appear promising as academic and industrial research continues to explore novel heterocyclic compounds for therapeutic applications. The compound's versatility as a synthetic intermediate positions it well for continued relevance in medicinal chemistry and chemical biology. Ongoing studies are investigating its potential in creating new classes of enzyme inhibitors and receptor modulators, particularly in neurological and metabolic disease research.

In conclusion, (1-benzylpyrrolidin-2-yl)methanethiol represents an important tool in modern chemical research, bridging pharmaceutical development and advanced material science. Its unique combination of structural features and reactivity continues to inspire innovative applications across multiple scientific disciplines. As research into pyrrolidine-based compounds advances, this particular thiol derivative is likely to maintain its status as a valuable building block in synthetic chemistry.

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